molecular formula C10H11F2NO B13250889 3-(3,5-Difluorophenyl)morpholine

3-(3,5-Difluorophenyl)morpholine

Cat. No.: B13250889
M. Wt: 199.20 g/mol
InChI Key: MRVDVOWEXQWUBH-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)morpholine typically involves the reaction of 3,5-difluoroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of difluorophenylmorpholine oxides.

    Reduction: Formation of difluorophenylmorpholine derivatives with reduced functional groups.

    Substitution: Formation of substituted difluorophenylmorpholine compounds.

Scientific Research Applications

3-(3,5-Difluorophenyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)piperidine
  • 3-(3,5-Difluorophenyl)pyrrolidine
  • 3-(3,5-Difluorophenyl)tetrahydrofuran

Uniqueness

3-(3,5-Difluorophenyl)morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(3,5-difluorophenyl)morpholine

InChI

InChI=1S/C10H11F2NO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2

InChI Key

MRVDVOWEXQWUBH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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